molecular formula C9H8ClFO2 B3004173 Methyl 4-chloro-2-fluoro-6-methylbenzoate CAS No. 1805525-21-6

Methyl 4-chloro-2-fluoro-6-methylbenzoate

Cat. No.: B3004173
CAS No.: 1805525-21-6
M. Wt: 202.61
InChI Key: CGLYTKBVCSPYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chloro-2-fluoro-6-methylbenzoate is a useful research compound. Its molecular formula is C9H8ClFO2 and its molecular weight is 202.61. The purity is usually 95%.
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Scientific Research Applications

1. Anaerobic Degradation Pathway Analysis

A study by Londry and Fedorak (1993) explored the anaerobic degradation of m-cresol in a methanogenic consortium. This research identified various metabolites of m-cresol, including fluorinated compounds similar to methyl 4-chloro-2-fluoro-6-methylbenzoate, such as 6-fluoro-3-methylphenol and 5-fluoro-4-hydroxy-2-methylbenzoic acid. These findings are crucial in understanding the anaerobic biotransformation of aromatic compounds (Londry & Fedorak, 1993).

2. Synthetic Methods Development

Daniewski et al. (2002) developed efficient methods for preparing 2-chloro-6-methylbenzoic acid, a compound structurally related to this compound. This research is significant for the synthesis of complex fluorinated benzoates, highlighting the versatility and potential applications in various chemical syntheses (Daniewski et al., 2002).

3. Inhibitory Effects on Na+/H+ Exchanger

Research by Baumgarth, Beier, and Gericke (1997) investigated benzoylguanidines as Na+/H+ exchanger inhibitors, using various substituted 2-methylbenzoic acids, including 4-chloro- and 4-fluoro-2-methylbenzoic acids. The study's insights into the substitution effects on the inhibitory potency are valuable for understanding the pharmacological potential of related compounds like this compound (Baumgarth, Beier, & Gericke, 1997).

4. Herbicide Intermediate Synthesis

Zhou Yu (2002) described the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an herbicide intermediate, which involves the use of a compound similar to this compound. This study underscores the relevance of such compounds in agricultural chemical synthesis (Zhou Yu, 2002).

5. Antiovulatory Properties of Analogues

A study by Campaigne and Kim (1983) on benzo[b]thiophene derivatives, including 6-fluoro and 6-chloro analogs, provides insights into the biological activity of halogenated benzoates. The research on their weak antiovulatory action suggests potential biomedical applications for related compounds (Campaigne & Kim, 1983).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing hands and face thoroughly after handling (P264) .

Properties

IUPAC Name

methyl 4-chloro-2-fluoro-6-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLYTKBVCSPYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.